
Dehydroeffusol
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Dehidroeffusol se puede sintetizar mediante diversas reacciones orgánicas que involucran derivados de fenantreno. La ruta sintética generalmente implica la formación del núcleo de fenantreno seguida de modificaciones específicas del grupo funcional para lograr la estructura deseada .
Métodos de Producción Industrial: La producción industrial de dehidroeffusol se basa principalmente en la extracción de Juncus effusus. El proceso de extracción implica la extracción con solventes seguida de técnicas de purificación como la cromatografía para aislar el dehidroeffusol en su forma pura .
Tipos de Reacciones:
Oxidación: Dehidroeffusol puede sufrir reacciones de oxidación, lo que lleva a la formación de quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el dehidroeffusol en sus formas reducidas, alterando su actividad biológica.
Sustitución: Dehidroeffusol puede participar en reacciones de sustitución, donde los grupos funcionales en el núcleo de fenantreno son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos, ácidos y bases bajo condiciones controladas.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de fenantreno oxidados, reducidos y sustituidos, cada uno con actividades biológicas distintas .
Aplicaciones Científicas De Investigación
Gastric Cancer
DHE has been shown to inhibit gastric cancer cell-mediated vasculogenic mimicry, a process that allows tumors to develop their own blood supply. Research indicates that DHE significantly suppresses gastric cancer cell adhesion, migration, and invasion in vitro and in vivo. It achieves this by inhibiting the expression of key genes such as VE-cadherin and matrix metalloproteinase 2 (MMP2), which are crucial for tumor progression and metastasis. The compound demonstrated low toxicity levels, suggesting its potential as a therapeutic agent for gastric cancer treatment .
Non-Small Cell Lung Cancer (NSCLC)
In studies involving NSCLC, DHE was found to inhibit hypoxia-induced EMT in A549 cells. The compound reduced cell viability in both normoxic and hypoxic conditions, with a more pronounced effect under hypoxia. DHE also modulated the Wnt/β-catenin signaling pathway, which is critical in cancer progression. The findings suggest that DHE could serve as a therapeutic target for preventing metastasis in NSCLC .
Anxiolytic and Sedative Effects
DHE exhibits anxiolytic (anxiety-reducing) and sedative properties. In animal studies, it was shown to reduce locomotion in mice, indicating potential for treating anxiety disorders. The minimum effective dose for these effects was identified as 5 mg/kg .
Neurodegenerative Disorders
Research has indicated that DHE may protect against neurodegeneration induced by amyloid-beta (Aβ1-42), a hallmark of Alzheimer's disease. In experimental models, DHE administration resulted in reduced neurodegeneration in the dentate granule cell layer following Aβ1-42 exposure .
Summary Table of Applications
Application Area | Specific Effects | Mechanism of Action |
---|---|---|
Gastric Cancer | Inhibits cell adhesion, migration, invasion | Reduces VE-cadherin and MMP2 expression |
Non-Small Cell Lung Cancer | Prevents hypoxia-induced EMT | Inhibits Wnt/β-catenin pathway |
Anxiolytic Effects | Reduces locomotion in mice | Unknown; requires further investigation |
Neuroprotection | Mitigates Aβ1-42-induced neurodegeneration | Potentially protects neuronal integrity |
Mecanismo De Acción
Dehidroeffusol ejerce sus efectos a través de múltiples dianas y vías moleculares:
Actividad Anticancerígena: Induce estrés del retículo endoplásmico y apoptosis moderada en las células cancerosas, inhibiendo el crecimiento tumoral.
Vía Wnt/β-catenina: Inhibe la activación de la vía Wnt/β-catenina, previniendo la transición epitelial-mesenquimal inducida por la hipoxia en las células de cáncer de pulmón de células no pequeñas.
Comparación Con Compuestos Similares
Dehidroeffusol es único entre los compuestos de fenantreno debido a sus diversas actividades biológicas y baja toxicidad. Compuestos similares incluyen:
Juncusol: Otro fenantreno aislado de Juncus effusus con actividades biológicas similares.
Fenantreno: El compuesto principal de dehidroeffusol, que sirve como base estructural para varios derivados.
Glucósidos de fenantreno: Derivados de fenantreno con unidades de glucosa, que exhiben propiedades biológicas distintas.
Dehidroeffusol destaca por sus grupos funcionales específicos y sus singulares actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.
Actividad Biológica
Dehydroeffusol (DHE) is a phenanthrene compound extracted from the Chinese medicinal plant Juncus effusus. It has garnered attention for its diverse biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and additional pharmacological properties.
This compound exhibits significant anticancer effects through various mechanisms:
- Inhibition of Cancer Cell Proliferation : DHE has been shown to inhibit the growth of multiple cancer cell lines, including gastric cancer (SGC-7901 and AGS), liver hepatocellular carcinoma (HepG2), and cervical cancer (HeLa) cells. The half-maximal inhibitory concentration (IC50) values for HepG2 and HeLa cells were reported at 12.4 µM and 13.1 µM, respectively .
- Vasculogenic Mimicry : DHE effectively inhibits vasculogenic mimicry in gastric cancer cells, a process where tumor cells form vessel-like structures to supply nutrients and oxygen. This inhibition is linked to reduced expression of key proteins such as VE-cadherin and matrix metalloproteinase 2 (MMP2), which are critical for tumor vascularization .
- Epithelial-Mesenchymal Transition (EMT) : In non-small cell lung cancer (NSCLC), DHE has been shown to prevent hypoxia-induced EMT by inhibiting the Wnt/β-catenin signaling pathway. This results in increased expression of E-cadherin and decreased N-cadherin levels, thus reducing migration and invasion capabilities of cancer cells .
Summary of In Vitro Findings
Cancer Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Gastric Cancer | SGC-7901 | Not specified | Inhibition of vasculogenic mimicry |
Liver Cancer | HepG2 | 12.4 | Direct cytotoxicity |
Cervical Cancer | HeLa | 13.1 | Direct cytotoxicity |
Non-Small Cell Lung Cancer | A549 | Not specified | Inhibition of EMT via Wnt/β-catenin pathway |
In Vivo Studies
In vivo studies have corroborated the in vitro findings, demonstrating that DHE not only inhibits tumor growth but also modulates tumor microenvironments. For instance, in animal models, DHE treatment resulted in significant reductions in tumor volume and weight, supporting its potential as an effective therapeutic agent against various cancers .
Additional Pharmacological Properties
Beyond its anticancer effects, this compound exhibits several other biological activities:
- Anxiolytic and Sedative Effects : DHE has been found to possess anxiolytic properties in behavioral tests on mice. It increased the time spent in open arms in the elevated plus-maze test and did not impair motor coordination .
- Spasmolytic Activity : Research indicates that DHE can inhibit contractions induced by various spasmogenic agents in isolated rat jejunum preparations, suggesting potential applications in treating gastrointestinal disorders .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Dehydroeffusol purity and concentration in plant extracts?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 270 nm using a C18 column and methanol-water (65:35 v/v) mobile phase is the gold standard. Validation parameters include linearity (0.0174–0.8704 µg), recovery rates (98.3% ± 0.61% RSD), and sensitivity for trace quantification . For reproducibility, maintain column temperature at 23°C and flow rate at 1.0 mL/min.
Q. How can researchers optimize ultrasonic extraction protocols for this compound from Juncus effusus?
- Methodological Answer : Use response surface methodology (RSM) to model solvent ratio, extraction time, and power. A Box-Behnken design with quadratic regression analysis identifies optimal conditions (e.g., methanol solvent, 40 kHz frequency, 30-minute extraction). Validate the model with triplicate experiments to ensure robustness .
Advanced Research Questions
Q. How can conflicting data on this compound’s pro-apoptotic versus anti-apoptotic effects in cancer models be resolved?
- Methodological Answer : Discrepancies arise from cell-type-specific stress responses. Design experiments to profile stress markers (e.g., DDIT3, ATF4, ATF6) via Western blotting. Compare gastric cancer (pro-apoptotic via ER stress) versus neuronal models (anti-apoptotic via Zn²⁺ chelation). Use siRNA knockdown to isolate pathway dominance .
Q. What experimental models best capture this compound’s anxiolytic effects while avoiding confounding motor coordination effects?
- Methodological Answer : Employ the elevated plus maze (EPM) and light-dark box tests in mice at 10–20 mg/kg doses. Include rotarod tests to exclude motor impairment. Use GABA-A receptor antagonists (e.g., flumazenil) to confirm mechanism specificity. Reference Liao et al. (2010) for baseline protocols .
Q. How does this compound selectively activate tumor-suppressive ER stress without triggering pro-survival GRP78 upregulation?
- Methodological Answer : this compound downregulates ATF6, which normally induces GRP77. Use luciferase reporters for ATF4/ATF6 activity and MEKK4-MKK3/6-p38-DDIT3 pathway inhibitors. Compare transcriptomic profiles of treated vs. untreated gastric cancer cells to identify bypass mechanisms .
Q. What strategies address bioavailability challenges in in vivo neuroprotection studies of this compound?
- Methodological Answer : Conduct pharmacokinetic profiling via LC-MS/MS to assess plasma half-life and blood-brain barrier penetration. Use lipid-based nanoformulations to enhance solubility. Validate efficacy in Aβ1-42-induced neurodegeneration models with hippocampal Zn²⁺ imaging .
Q. Data Contradiction and Reproducibility
Q. How should researchers reconcile inconsistent results in this compound’s ERK pathway modulation across studies?
- Methodological Answer : Variability stems from differential ERK isoform activation (e.g., ERK1 vs. ERK2). Use isoform-specific inhibitors and phospho-ERK antibodies in Western blotting. Include positive controls (e.g., EGF stimulation) and cell lines with defined ERK status (e.g., KRAS-mutant vs. wild-type) .
Q. Why do in vitro anti-cancer IC₅₀ values for this compound vary widely between publications?
- Methodological Answer : Differences in cell culture conditions (e.g., serum concentration, hypoxia) alter stress response thresholds. Standardize assays using ATP-based viability kits and reference compounds (e.g., cisplatin). Report exact exposure times and pre-treatment starvation protocols .
Q. Experimental Design Considerations
Q. What controls are critical when assessing this compound’s sedative properties in animal models?
- Methodological Answer : Include vehicle (DMSO) and positive controls (diazepam 1 mg/kg). Monitor circadian rhythms and ambient noise to reduce confounding variables. Use double-blind scoring for locomotor activity and thigmotaxis metrics .
Q. How can researchers validate this compound’s target specificity in ER stress pathways?
Propiedades
IUPAC Name |
5-ethenyl-1-methylphenanthrene-2,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3-9,18-19H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSPKCPIRDPBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC3=CC(=CC(=C32)C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415709 | |
Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137319-34-7 | |
Record name | 5-Ethenyl-1-methyl-2,7-phenanthrenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137319-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.